molecular formula C6H5BrN2O2 B1282703 2-Bromo-5-methyl-4-nitropyridine CAS No. 66092-62-4

2-Bromo-5-methyl-4-nitropyridine

Cat. No.: B1282703
CAS No.: 66092-62-4
M. Wt: 217.02 g/mol
InChI Key: AHLJFEVQBNWRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine, methyl, and nitro substituents, which confer unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the synthesis of MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which is crucial in cell cycle regulation . The interactions of this compound with these biomolecules are primarily through its bromine and nitro groups, which can form covalent bonds or engage in hydrogen bonding and van der Waals interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting PLK1 can lead to cell cycle arrest, affecting cell proliferation and apoptosis . Additionally, the compound’s nitro group can undergo reduction reactions within cells, leading to the formation of reactive intermediates that can further influence cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, altering their activity. For instance, its inhibition of PLK1 is achieved through binding to the enzyme’s active site, preventing its normal function in cell cycle progression . This binding interaction is facilitated by the compound’s bromine and nitro groups, which can form strong interactions with the enzyme’s amino acid residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant biochemical and cellular effects. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further influence cellular activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transport proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its biological activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with PLK1 may localize it to the nucleus, where it can exert its effects on cell cycle regulation. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methyl-4-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 5-methyl-4-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methyl-4-nitropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLJFEVQBNWRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540249
Record name 2-Bromo-5-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66092-62-4
Record name 2-Bromo-5-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methyl-4-nitropyridine
Reactant of Route 2
2-Bromo-5-methyl-4-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-methyl-4-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methyl-4-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methyl-4-nitropyridine
Reactant of Route 6
2-Bromo-5-methyl-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.